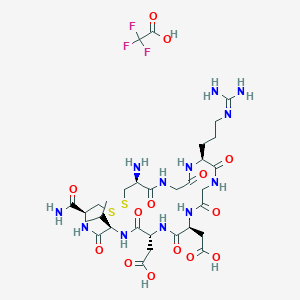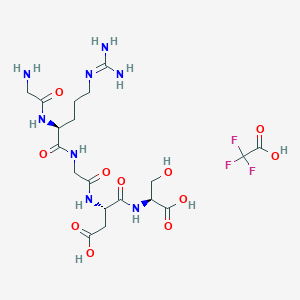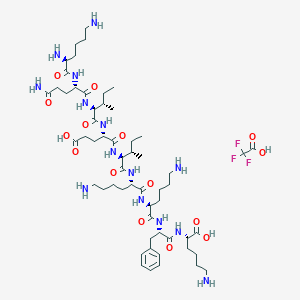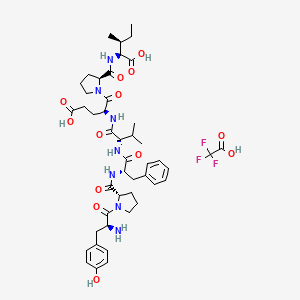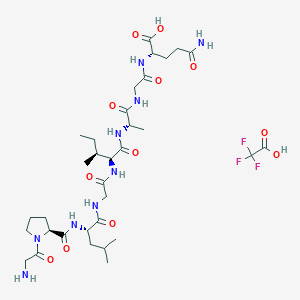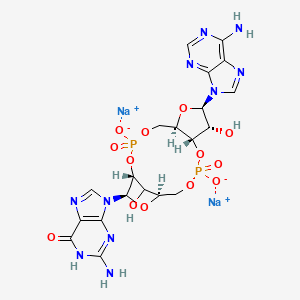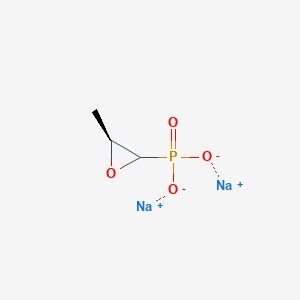
Fosfomycin (sodium)
Overview
Description
Fosfomycin (sodium) is a broad-spectrum antibiotic primarily used to treat bacterial infections, particularly those affecting the urinary tract. It is unique as the only marketed phosphonate antibiotic and works by inhibiting the initial step in peptidoglycan biosynthesis, which is crucial for bacterial cell wall formation . This compound is effective against both Gram-positive and Gram-negative bacteria, making it a valuable tool in combating multidrug-resistant bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fosfomycin (sodium) can be synthesized through a series of chemical reactions. One method involves the reaction of levo-fosfomycin dextro-phenylethylamine with sodium hydroxide at a temperature of 35 to 40 degrees Celsius. The reaction mixture is then stirred for 1 to 2 hours, followed by extraction and filtration to obtain the sodium salt solution. The final product is obtained by adding absolute ethyl alcohol and performing centrifugal separation in an ice-water bath .
Industrial Production Methods: Industrial production of fosfomycin (sodium) involves similar steps but on a larger scale. The process includes the use of distilled water, sodium hydroxide, and levo salt, followed by standing and demixing the solution. The sodium salt solution is then treated with citric acid and active carbon, filtered, and crystallized using anhydrous ethanol .
Chemical Reactions Analysis
Types of Reactions: Fosfomycin (sodium) undergoes various chemical reactions, including:
Oxidation: Fosfomycin can be oxidized to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as thiols and glutathione can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of fosfomycin.
Substitution Products: Products formed by the addition of thiol groups or other substituents to the oxirane ring.
Scientific Research Applications
Fosfomycin (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antibiotic resistance and the development of new antibiotics.
Biology: Employed in research on bacterial cell wall synthesis and the role of peptidoglycan in bacterial physiology.
Medicine: Extensively used in clinical research to develop new treatment protocols for multidrug-resistant bacterial infections.
Industry: Utilized in the production of antibiotics and as a reference standard in quality control processes.
Mechanism of Action
Fosfomycin (sodium) exerts its antibacterial effects by inhibiting the enzyme MurA, which is essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall. By blocking this enzyme, fosfomycin prevents the formation of the cell wall, leading to bacterial cell death . This mechanism is unique and contributes to its effectiveness against a broad spectrum of bacteria .
Comparison with Similar Compounds
Fosfomycin (sodium) is unique among antibiotics due to its phosphonate structure and mechanism of action. Similar compounds include:
Phosphomycin: Another phosphonate antibiotic with a similar structure but different pharmacokinetic properties.
Phosphonomycin: A related compound with similar antibacterial activity but different clinical applications.
Uniqueness: Fosfomycin’s ability to inhibit the initial step in peptidoglycan biosynthesis sets it apart from other antibiotics, making it particularly effective against multidrug-resistant bacteria .
Properties
IUPAC Name |
disodium;[(3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P.2Na/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;/q;2*+1/p-2/t2-,3?;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQJIKUVJMTDG-ZNKPPGGASA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(O1)P(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Na2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


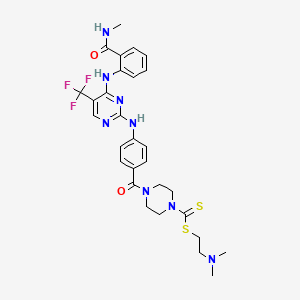
![N-[3-(5,6-diethyl-4-oxo-1H-pyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B8107623.png)
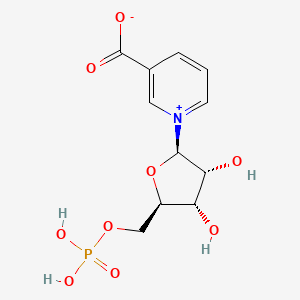
![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)
![7-[2-(4-methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B8107645.png)
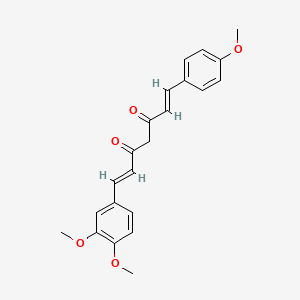
![4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide](/img/structure/B8107674.png)
